1-(3,3,3-Trifluoropropanoyl)-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine
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Overview
Description
1-(2,3-Dihydro-1H-pyrrolo[2,3-b]pyridin-1-yl)-3,3,3-trifluoropropan-1-one is a synthetic organic compound that belongs to the class of pyrrolopyridine derivatives. This compound is characterized by its unique structure, which includes a trifluoropropanone moiety attached to a dihydropyrrolopyridine ring system. The presence of the trifluoromethyl group imparts significant chemical stability and lipophilicity, making it an interesting candidate for various scientific applications.
Preparation Methods
The synthesis of 1-(2,3-Dihydro-1H-pyrrolo[2,3-b]pyridin-1-yl)-3,3,3-trifluoropropan-1-one typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of a pyridine derivative with a suitable trifluoromethyl ketone can lead to the formation of the desired compound. Industrial production methods often involve optimizing reaction conditions such as temperature, solvent, and catalysts to achieve high yields and purity .
Chemical Reactions Analysis
1-(2,3-Dihydro-1H-pyrrolo[2,3-b]pyridin-1-yl)-3,3,3-trifluoropropan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, where nucleophiles replace one or more fluorine atoms under appropriate conditions
Scientific Research Applications
Chemistry: The compound serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: It has shown promise in biological assays, where its derivatives exhibit significant biological activities, including enzyme inhibition and receptor modulation.
Medicine: Research indicates potential therapeutic applications, particularly in the treatment of cancer and infectious diseases, due to its ability to interact with specific molecular targets.
Industry: The compound’s stability and reactivity make it suitable for use in industrial processes, including the manufacture of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 1-(2,3-Dihydro-1H-pyrrolo[2,3-b]pyridin-1-yl)-3,3,3-trifluoropropan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s binding affinity and selectivity, allowing it to modulate biological pathways effectively. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with key residues .
Comparison with Similar Compounds
When compared to other pyrrolopyridine derivatives, 1-(2,3-Dihydro-1H-pyrrolo[2,3-b]pyridin-1-yl)-3,3,3-trifluoropropan-1-one stands out due to its unique trifluoromethyl group, which imparts distinct chemical and biological properties. Similar compounds include:
1H-pyrrolo[2,3-b]pyridine derivatives: These compounds share a similar core structure but lack the trifluoromethyl group, resulting in different reactivity and biological activity.
2,3-dihydro-1H-pyrrolo[3,4-b]quinolin-1-one derivatives: These compounds have a different ring fusion pattern and exhibit unique biological activities, such as antileishmanial properties.
Properties
Molecular Formula |
C10H9F3N2O |
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Molecular Weight |
230.19 g/mol |
IUPAC Name |
1-(2,3-dihydropyrrolo[2,3-b]pyridin-1-yl)-3,3,3-trifluoropropan-1-one |
InChI |
InChI=1S/C10H9F3N2O/c11-10(12,13)6-8(16)15-5-3-7-2-1-4-14-9(7)15/h1-2,4H,3,5-6H2 |
InChI Key |
KTPUFIAXMRZPHY-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(C2=C1C=CC=N2)C(=O)CC(F)(F)F |
Origin of Product |
United States |
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